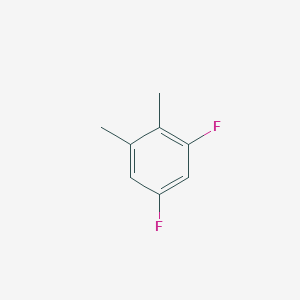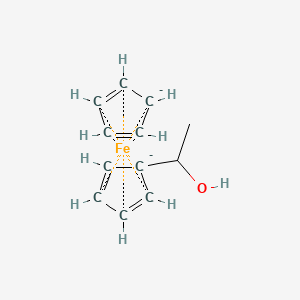
Cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylethanol;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylethanol;iron is a complex organometallic compound that features a unique structure combining cyclopentadiene rings with an iron center. This compound is part of a broader class of compounds known as metallocenes, which are characterized by their sandwich-like structure where a metal atom is sandwiched between two cyclopentadienyl anions. The presence of iron in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylethanol;iron typically involves the reaction of cyclopentadiene with iron salts under controlled conditions. One common method is the reaction of cyclopentadiene with iron(II) chloride in the presence of a reducing agent such as sodium or potassium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more sophisticated techniques such as continuous flow reactors and the use of advanced catalysts to improve yield and purity. The process is optimized to ensure that the reaction conditions are maintained consistently, and the product is purified using techniques such as distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylethanol;iron undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various iron oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state iron compounds.
Substitution: The cyclopentadiene rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron oxides, while substitution reactions can produce a variety of substituted cyclopentadiene derivatives .
Applications De Recherche Scientifique
Cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylethanol;iron has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and polymerization.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylethanol;iron exerts its effects involves the interaction of the iron center with various molecular targets. The iron atom can coordinate with different ligands, facilitating various chemical transformations. The cyclopentadiene rings provide stability and allow for the formation of π-complexes, which are crucial in many catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Another iron-containing metallocene with similar catalytic properties.
Ferrocenylmethyl methacrylate: A related compound used in polymer chemistry.
Cyclopentadienone iron tricarbonyl complex: Known for its use in hydrogenation reactions.
Uniqueness
Cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylethanol;iron stands out due to its unique combination of cyclopentadiene rings and an iron center, which imparts distinct chemical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C12H14FeO-2 |
|---|---|
Poids moléculaire |
230.08 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylethanol;iron |
InChI |
InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H;/q2*-1; |
Clé InChI |
XXQJFEVUJZFPRG-UHFFFAOYSA-N |
SMILES canonique |
CC([C-]1C=CC=C1)O.[CH-]1C=CC=C1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


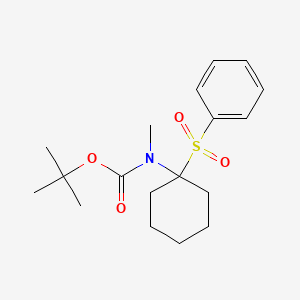
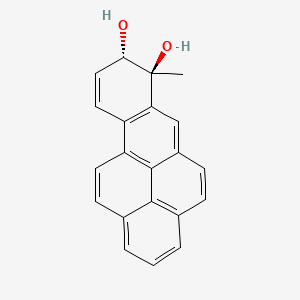
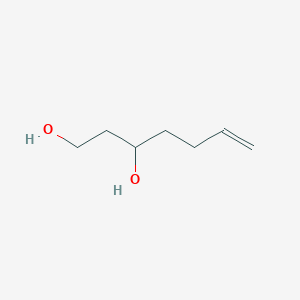
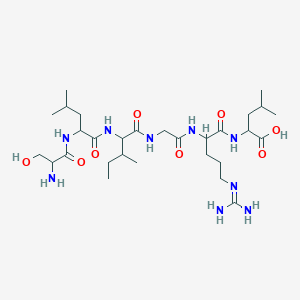
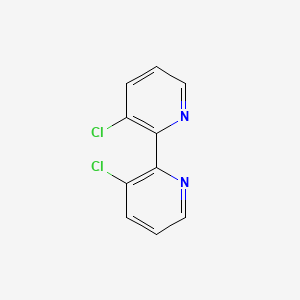
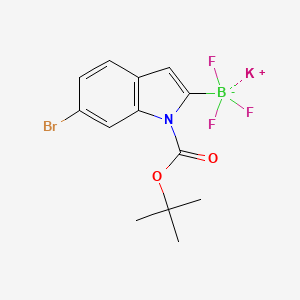
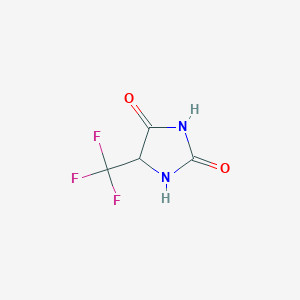
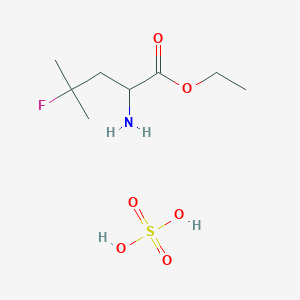
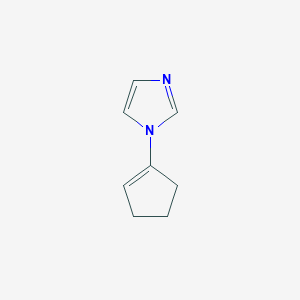
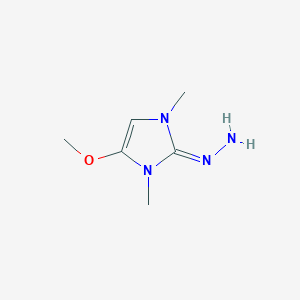
![1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B12821258.png)
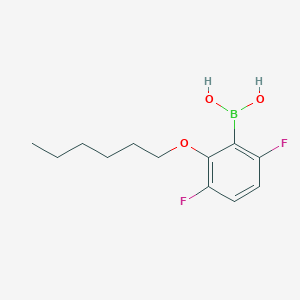
![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12821264.png)
